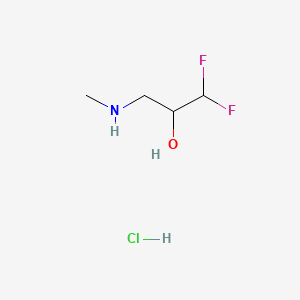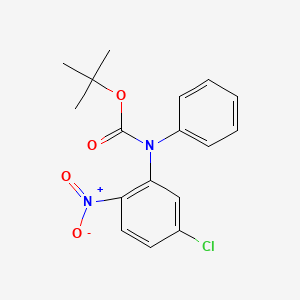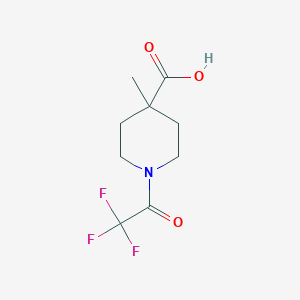
N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride: is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. It is characterized by the presence of a trifluoroethyl group attached to a cyclohexanamine structure, forming a hydrochloride salt. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexanamine derivatives.
科学研究应用
Chemistry: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It serves as a model compound for understanding the interactions between fluorinated compounds and biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its stability and reactivity make it a valuable candidate for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules. The pathways involved in its mechanism of action include binding to specific receptors or enzymes, leading to changes in their activity and function.
相似化合物的比较
- N-(2,2,2-trifluoroethyl)aniline hydrochloride
- N-(2,2,2-trifluoroethyl)benzylamine hydrochloride
- N-(2,2,2-trifluoroethyl)methylamine hydrochloride
Uniqueness: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is unique due to its cyclohexane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the trifluoroethyl group further enhances its reactivity and stability, making it a valuable compound for various applications.
属性
分子式 |
C8H15ClF3N |
|---|---|
分子量 |
217.66 g/mol |
IUPAC 名称 |
N-(2,2,2-trifluoroethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;1H |
InChI 键 |
PQSXZTTZDJFSLO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid](/img/structure/B13507671.png)




![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)


